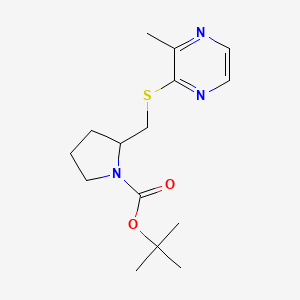
Morphinan-8-alpha-ol, 6,7-didehydro-4,5-alpha-epoxy-3-ethoxy-17-methyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Morphinan-8-alpha-ol, 6,7-didehydro-4,5-alpha-epoxy-3-ethoxy-17-methyl- is a complex organic compound belonging to the morphinan class. This class of compounds is known for its psychoactive properties and includes well-known substances such as morphine and codeine. The compound has a unique structure characterized by an epoxy group and an ethoxy group, which contribute to its distinct chemical behavior.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Morphinan-8-alpha-ol, 6,7-didehydro-4,5-alpha-epoxy-3-ethoxy-17-methyl- typically involves multiple steps, starting from simpler precursors. One common method involves the following steps:
Formation of the Morphinan Core: This step involves the cyclization of a suitable precursor to form the morphinan skeleton.
Introduction of the Epoxy Group: An epoxidation reaction is carried out to introduce the epoxy group at the 4,5-position.
Ethoxylation: The ethoxy group is introduced at the 3-position through an ethoxylation reaction.
Methylation: The final step involves the methylation of the nitrogen atom at the 17-position.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography may be employed to ensure high-quality production.
化学反応の分析
Types of Reactions
Morphinan-8-alpha-ol, 6,7-didehydro-4,5-alpha-epoxy-3-ethoxy-17-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the epoxy group to a diol.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as sodium ethoxide or potassium tert-butoxide are commonly employed.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of diols.
Substitution: Formation of various substituted morphinan derivatives.
科学的研究の応用
Morphinan-8-alpha-ol, 6,7-didehydro-4,5-alpha-epoxy-3-ethoxy-17-methyl- has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other complex organic molecules.
Biology: Studied for its interactions with biological receptors, particularly opioid receptors.
Medicine: Investigated for its potential analgesic and antitussive properties.
Industry: Utilized in the development of new pharmaceuticals and chemical intermediates.
作用機序
The compound exerts its effects primarily through interaction with opioid receptors in the central nervous system. It acts as an agonist at these receptors, leading to analgesic and antitussive effects. The molecular targets include the mu, delta, and kappa opioid receptors, and the pathways involved are related to the modulation of neurotransmitter release and pain perception.
類似化合物との比較
Similar Compounds
Morphine: A naturally occurring opiate with strong analgesic properties.
Codeine: Another naturally occurring opiate used primarily as a cough suppressant.
Dextromethorphan: A synthetic morphinan used as a cough suppressant and dissociative hallucinogen.
Uniqueness
Morphinan-8-alpha-ol, 6,7-didehydro-4,5-alpha-epoxy-3-ethoxy-17-methyl- is unique due to its specific structural features, such as the epoxy and ethoxy groups, which confer distinct chemical and pharmacological properties compared to other morphinan derivatives.
特性
CAS番号 |
63732-58-1 |
|---|---|
分子式 |
C19H23NO3 |
分子量 |
313.4 g/mol |
IUPAC名 |
(4R,4aR,5R,7aS,12bS)-9-ethoxy-3-methyl-2,4,4a,5,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-5-ol |
InChI |
InChI=1S/C19H23NO3/c1-3-22-14-6-4-11-10-12-17-13(21)5-7-15-19(17,8-9-20(12)2)16(11)18(14)23-15/h4-7,12-13,15,17,21H,3,8-10H2,1-2H3/t12-,13-,15+,17-,19-/m1/s1 |
InChIキー |
PDPSNOOQDLRFRO-POORPVJTSA-N |
異性体SMILES |
CCOC1=C2C3=C(C[C@@H]4[C@H]5[C@]3(CCN4C)[C@@H](O2)C=C[C@H]5O)C=C1 |
正規SMILES |
CCOC1=C2C3=C(CC4C5C3(CCN4C)C(O2)C=CC5O)C=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


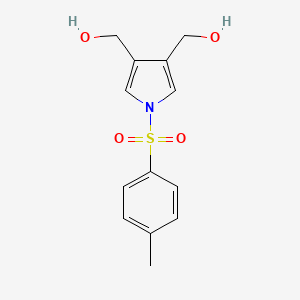
![[1-(4,5-dihydro-1,3-thiazol-2-yl)azetidin-3-yl] methanesulfonate](/img/structure/B13975667.png)
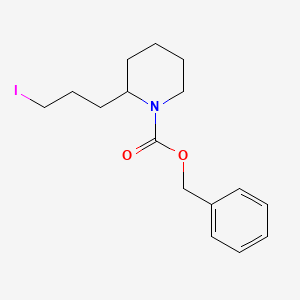
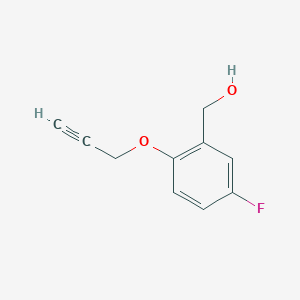

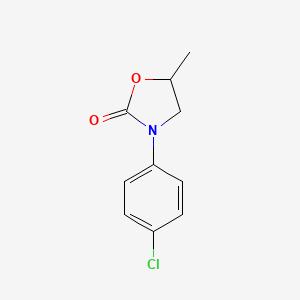


![1h-Pyrrolo[1,2-a][1,3,5]triazepine](/img/structure/B13975706.png)
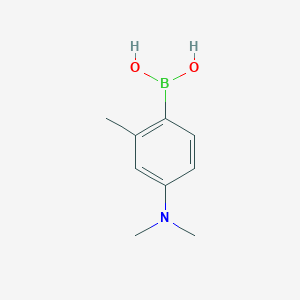
![3-Chloro-5H-benzo[b]carbazole](/img/structure/B13975721.png)
![3-Chloro-4-[(4-fluorobenzyl)oxy]aniline](/img/structure/B13975729.png)
![1H-Pyrazole, 5-iodo-1-[[2-(trimethylsilyl)ethoxy]methyl]-](/img/structure/B13975742.png)
